molecular formula C27H26BrNO5S B2484059 (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine CAS No. 1024312-90-0

(2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine

Cat. No.: B2484059
CAS No.: 1024312-90-0
M. Wt: 556.47
InChI Key: DIOCPUBVWQLMJY-UHFFFAOYSA-N
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Description

(2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine is a useful research compound. Its molecular formula is C27H26BrNO5S and its molecular weight is 556.47. The purity is usually 95%.
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Biological Activity

The compound (2-(3,4-Dimethoxyphenyl)ethyl)((4-((1-bromo(2-naphthyloxy))methyl)phenyl)sulfonyl)amine , also known by its CAS number 1024312-90-0, is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26BrNO5SC_{27}H_{26}BrNO_5S, with a molecular weight of approximately 522.47 g/mol. The structure includes a sulfonamide group which is often associated with various biological activities. The presence of the 3,4-dimethoxyphenyl and naphthyloxy moieties suggests potential interactions with biological targets.

Structural Representation

ComponentDescription
Molecular FormulaC27H26BrNO5SC_{27}H_{26}BrNO_5S
Molecular Weight522.47 g/mol
CAS Number1024312-90-0

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing sulfonamide groups. For instance, benzenesulfonamide derivatives have shown significant activity against various cancer cell lines by inhibiting COX-2 enzymes, which are often overexpressed in tumors. A study reported that certain sulfonamide derivatives exhibited up to 47.1% inhibition of COX-2 at a concentration of 20 μM .

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular functions. A specific study on benzenesulfonamide derivatives demonstrated their ability to decrease perfusion pressure and coronary resistance in experimental models, suggesting a mechanism involving calcium channel inhibition . Such effects are crucial for understanding the therapeutic potential of the compound in managing cardiovascular diseases.

Antimicrobial Activity

Preliminary findings suggest that compounds similar to this compound may possess antibacterial properties. A related study found that various sulfonamido compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on COX-2 Inhibition

In a controlled laboratory setting, researchers synthesized several derivatives of sulfonamides and evaluated their COX-2 inhibitory activity. The results indicated that modifications in the chemical structure could enhance inhibitory effects, suggesting that this compound may be optimized for better efficacy against COX-2 related pathways .

Cardiovascular Implications

A separate investigation focused on the cardiovascular implications of sulfonamide derivatives revealed that specific compounds could modulate perfusion pressure effectively. The findings highlighted the potential for developing new treatments for hypertension based on these mechanisms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic viability of this compound. Theoretical models using software such as ADMETlab suggest favorable absorption characteristics, but further empirical studies are necessary to confirm these predictions .

Summary of Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismPhase I and II
ExcretionRenal

Properties

IUPAC Name

4-[(1-bromonaphthalen-2-yl)oxymethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrNO5S/c1-32-24-13-9-19(17-26(24)33-2)15-16-29-35(30,31)22-11-7-20(8-12-22)18-34-25-14-10-21-5-3-4-6-23(21)27(25)28/h3-14,17,29H,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOCPUBVWQLMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=C(C4=CC=CC=C4C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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